molecular formula C21H20FN3O3S B11145000 methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-methioninate

methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-methioninate

Cat. No.: B11145000
M. Wt: 413.5 g/mol
InChI Key: PRQSADSCRGOLAP-KRWDZBQOSA-N
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Description

METHYL 2-{[7-FLUORO-2-(PYRIDIN-2-YL)QUINOLIN-4-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound that features a quinoline and pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[7-FLUORO-2-(PYRIDIN-2-YL)QUINOLIN-4-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE typically involves multi-step organic reactions. One common method involves the reaction of 7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid with methyl 4-(methylsulfanyl)butanoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out under an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[7-FLUORO-2-(PYRIDIN-2-YL)QUINOLIN-4-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

METHYL 2-{[7-FLUORO-2-(PYRIDIN-2-YL)QUINOLIN-4-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[7-FLUORO-2-(PYRIDIN-2-YL)QUINOLIN-4-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can form covalent bonds with proteins, inhibiting their activity. These interactions can lead to cell death, making the compound a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[7-FLUORO-2-(PYRIDIN-2-YL)QUINOLIN-4-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE is unique due to the presence of both quinoline and pyridine moieties, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and potential as a pharmaceutical agent .

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

methyl (2S)-2-[(7-fluoro-2-pyridin-2-ylquinoline-4-carbonyl)amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C21H20FN3O3S/c1-28-21(27)17(8-10-29-2)25-20(26)15-12-19(16-5-3-4-9-23-16)24-18-11-13(22)6-7-14(15)18/h3-7,9,11-12,17H,8,10H2,1-2H3,(H,25,26)/t17-/m0/s1

InChI Key

PRQSADSCRGOLAP-KRWDZBQOSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C3=CC=CC=N3

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C3=CC=CC=N3

Origin of Product

United States

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